Cas no 1935530-81-6 (2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride)
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-ethanesulfonyl chloride, 1-methyl-
- 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride
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- Inchi: 1S/C6H9ClN2O2S/c1-9-5-8-4-6(9)2-3-12(7,10)11/h4-5H,2-3H2,1H3
- InChI Key: FBBBSEUWLJOMRJ-UHFFFAOYSA-N
- SMILES: C1N(C)C(CCS(Cl)(=O)=O)=CN=1
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248148-1.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 1.0g |
$1397.0 | 2023-02-20 | ||
| Enamine | EN300-248148-2.5g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 2.5g |
$2894.0 | 2023-09-15 | ||
| Enamine | EN300-248148-5.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 5.0g |
$3666.0 | 2023-02-20 | ||
| Enamine | EN300-248148-10.0g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 10.0g |
$4610.0 | 2023-02-20 | ||
| Enamine | EN300-248148-1g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 1g |
$1397.0 | 2023-09-15 | ||
| Enamine | EN300-248148-5g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 5g |
$3666.0 | 2023-09-15 | ||
| Enamine | EN300-248148-10g |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride |
1935530-81-6 | 10g |
$4610.0 | 2023-09-15 |
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride
Professional Introduction to 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride (CAS No. 1935530-81-6)
2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride, identified by the chemical identifier CAS No. 1935530-81-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of a 1-methyl-1H-imidazol-5-yl moiety in its structure introduces unique electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents.
The sulfonyl chloride functional group is particularly noteworthy due to its reactivity in forming sulfonamides, which are a cornerstone in drug design. The compound’s ability to participate in nucleophilic substitution reactions allows for the facile introduction of diverse pharmacophores, enhancing its appeal in synthetic chemistry. Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in drug discovery, owing to their broad spectrum of biological activities and favorable pharmacokinetic profiles.
Current research endeavors are increasingly focusing on the development of small-molecule inhibitors targeting protein-protein interactions, which play a pivotal role in numerous disease pathways. The 1-methyl-1H-imidazol-5-yl group in 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride serves as an excellent scaffold for designing such inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal candidate for binding to specific residues in target proteins, thereby modulating their function. This has led to several promising studies exploring its potential applications in oncology, inflammation, and neurodegenerative disorders.
In the realm of drug development, the synthesis of sulfonamides remains a cornerstone due to their proven efficacy across multiple therapeutic areas. The reactivity of the sulfonyl chloride moiety allows for efficient coupling with amines, enabling the rapid construction of complex sulfonamide derivatives. These derivatives have been extensively investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Notably, recent studies have demonstrated that sulfonamides incorporating imidazole rings exhibit enhanced binding affinity and selectivity toward biological targets, making them particularly attractive for drug design.
The versatility of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride extends beyond its role as a synthetic intermediate. Its structural features make it a suitable candidate for further derivatization, allowing chemists to explore novel chemical space. This has been particularly evident in recent research where modifications to the imidazole ring have led to compounds with improved pharmacological profiles. For instance, studies have shown that subtle alterations to the 1-methyl-1H-imidazol-5-yl group can significantly enhance binding affinity and reduce off-target effects, underscoring the compound’s potential as a lead molecule.
The pharmaceutical industry continues to leverage advanced computational methods to accelerate drug discovery processes. Molecular modeling techniques have been instrumental in understanding how modifications to the structure of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride can influence its biological activity. These studies have revealed that optimizing steric hindrance around the sulfonyl chloride group can improve drug-like properties such as solubility and metabolic stability. Such insights are crucial for guiding synthetic efforts toward developing more effective therapeutic agents.
Moreover, recent breakthroughs in biocatalysis have opened new avenues for utilizing enzymes in the synthesis of complex molecules like 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride. Enzymatic approaches offer advantages such as high selectivity and mild reaction conditions, which can significantly improve yields and reduce environmental impact. This aligns with global efforts toward sustainable chemistry practices, where green chemistry principles are increasingly being integrated into drug development pipelines.
The role of 2-(1-methyl-1H-imidazol-5-yl)ethane-1-sulfonyl chloride as a key intermediate has also been highlighted in recent patents and scientific literature. Several research groups have reported novel synthetic routes that utilize this compound to access structurally diverse sulfonamides with tailored biological activities. These reports underscore its importance as a versatile tool in medicinal chemistry and highlight its potential for further exploration.
In conclusion, 2-(1-methyl-1H-imidazol-5-ylenethane)-sulfonyl chloride (CAS No. 1935530–81–6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and reactivity profile. Its incorporation into drug discovery programs has yielded promising leads across multiple therapeutic areas, particularly those targeting protein-protein interactions and sulfonamide-based therapeutics. As research continues to evolve, this compound is poised to play an even greater role in the development of next-generation therapeutics.
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